molecular formula C10H15N3 B1318018 2-(1-Piperidinyl)-3-pyridinamine CAS No. 5028-14-8

2-(1-Piperidinyl)-3-pyridinamine

Cat. No. B1318018
CAS RN: 5028-14-8
M. Wt: 177.25 g/mol
InChI Key: SNRAPFORRCKQQR-UHFFFAOYSA-N
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Description

“2-(1-Piperidinyl)-3-pyridinamine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of 2-amino-4-(1-piperidine) pyridine derivatives was designed by Zhang et al .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The reaction has a number of features. For example, 2-furyl or 2-thienyl substituents undergo ring opening to form alcohols and thiols, respectively .

Safety and Hazards

The safety data sheet for a related compound, “2-(1-Piperidinyl)aniline”, suggests that it should be handled with care. It advises against eating, drinking, or smoking when using this product and recommends wearing protective gloves, clothing, and eye/face protection .

Future Directions

Piperidines and their derivatives continue to be a significant area of research, with more than 7000 piperidine-related papers published in the last five years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “2-(1-Piperidinyl)-3-pyridinamine” and related compounds will continue to be a focus of future research.

properties

IUPAC Name

2-piperidin-1-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-9-5-4-6-12-10(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRAPFORRCKQQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Piperidinyl)-3-pyridinamine

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